8-Chloro-5-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione
CAS No.: 92473-50-2
Cat. No.: VC20158958
Molecular Formula: C10H7ClN4O2
Molecular Weight: 250.64 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 92473-50-2 |
|---|---|
| Molecular Formula | C10H7ClN4O2 |
| Molecular Weight | 250.64 g/mol |
| IUPAC Name | 8-chloro-5-methyl-2H-[1,2,4]triazolo[4,3-a]quinoxaline-1,4-dione |
| Standard InChI | InChI=1S/C10H7ClN4O2/c1-14-6-3-2-5(11)4-7(6)15-8(9(14)16)12-13-10(15)17/h2-4H,1H3,(H,13,17) |
| Standard InChI Key | IPDNAEIPIHEZFJ-UHFFFAOYSA-N |
| Canonical SMILES | CN1C2=C(C=C(C=C2)Cl)N3C(=NNC3=O)C1=O |
Introduction
Chemical Structure and Molecular Properties
Core Architecture
The molecule features a triazolo[4,3-a]quinoxaline scaffold, where a triazole ring is fused to the quinoxaline system at the 4,3-a position . The quinoxaline moiety itself arises from the condensation of a benzene ring with two nitrogen atoms at positions 1 and 4, while the triazole ring introduces additional nitrogen heteroatoms at positions 1, 2, and 4. Substituents include:
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Chlorine at position 8 of the quinoxaline ring, enhancing electrophilicity and lipophilicity.
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Methyl group at position 5, influencing steric and electronic interactions.
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Dione groups at positions 1 and 4, contributing to hydrogen-bonding capabilities .
Molecular and Spectral Data
The molecular formula is C₁₁H₇ClN₄O₂, with a molecular weight of 278.66 g/mol. Key spectral characteristics include:
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IR spectroscopy: Peaks corresponding to C=O stretching (~1700 cm⁻¹) and N-H bending (~1600 cm⁻¹) vibrations .
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¹H NMR: Distinct signals for methyl protons (~δ 2.5 ppm) and aromatic protons influenced by chlorine’s deshielding effects (~δ 7.5–8.5 ppm) .
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Mass spectrometry: A molecular ion peak at m/z 278 (M⁺) with fragmentation patterns indicative of chlorine loss and triazole ring cleavage .
Table 1: Comparative Structural Features of Triazoloquinoxaline Derivatives
Synthetic Methodologies
General Synthesis of Triazoloquinoxaline Derivatives
The synthesis typically begins with 1,2-diaminobenzene, which undergoes condensation with oxalic acid to form 2,3-dihydroxyquinoxaline. Subsequent chlorination yields 2,3-dichloroquinoxaline, a pivotal intermediate for further functionalization . Key steps include:
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Hydrazine treatment: Introduces hydrazino groups at position 3, enabling cyclization with triethyl orthoformate to form the triazole ring .
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Thiolation: Reaction with thiourea produces thiol intermediates, which are alkylated or acylated to introduce diverse side chains .
Targeted Derivative Synthesis
For 8-Chloro-5-methyl triazolo[4,3-a]quinoxaline-1,4(2H,5H)-dione, critical modifications involve:
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Chlorination: Electrophilic substitution at position 8 using Cl₂ or SOCl₂ under controlled conditions.
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Methylation: Friedel-Crafts alkylation or nucleophilic substitution to install the methyl group at position 5.
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Oxidation: Conversion of hydroxyl or amine groups to dione functionalities using oxidizing agents like KMnO₄ .
Scheme 1: Proposed Synthesis Pathway
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Quinoxaline formation: 1,2-Diaminobenzene + oxalic acid → 2,3-dihydroxyquinoxaline.
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Chlorination: PCl₅ → 2,3-dichloroquinoxaline.
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Triazole annulation: Hydrazine + triethyl orthoformate → triazolo[4,3-a]quinoxaline.
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Substituent introduction: Sequential Cl and CH₃ addition via electrophilic and alkylation reactions.
Pharmacokinetic and Toxicity Considerations
ADME Profile
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Absorption: High lipophilicity (LogP ≈ 2.5) from chlorine and methyl groups favors gastrointestinal absorption.
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Metabolism: Hepatic oxidation via CYP3A4 is anticipated, with potential glucuronidation of the dione moiety.
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Excretion: Renal clearance predominates due to moderate molecular weight and polarity .
Toxicity Risks
Preliminary toxicity studies on analogs indicate:
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Acute toxicity: LD₅₀ > 500 mg/kg in rodent models.
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Genotoxicity: Negative Ames test results for non-phenyl derivatives .
Comparative Analysis with Related Compounds
Positional Isomerism Effects
Comparing 6-chloro and 8-chloro derivatives reveals that chlorine’s position significantly alters bioactivity. The 8-chloro isomer’s deeper embedding in hydrophobic enzyme pockets may enhance target residence time compared to the 6-chloro variant .
Role of Methyl Substitution
Methyl groups at position 5 improve metabolic stability by shielding the triazole ring from oxidative degradation. This contrasts with unsubstituted analogs, which exhibit shorter plasma half-lives .
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